4-methoxy-7-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
Descripción
The compound 4-methoxy-7-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole features a benzothiazole core substituted with a methoxy group at position 4, a methyl group at position 7, and a complex morpholine-pyrrolidine carbonyl moiety at position 2. The morpholine-pyrrolidine subunit may contribute to interactions with biological targets, particularly enzymes or receptors requiring hydrogen bonding or steric complementarity .
Propiedades
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-5-6-13(23-2)15-16(12)25-18(19-15)21-9-10-24-14(11-21)17(22)20-7-3-4-8-20/h5-6,14H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDXBRHCTSAPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOC(C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
(E)-2-(4-Azidostyryl)-1,3-benzothiazole (1a)
- Structure : Benzothiazole core with a styryl-azide substituent.
- Key Differences : Lacks the methoxy, methyl, and morpholine-pyrrolidine groups. Instead, it features a photoactivatable azide for bioorthogonal labeling.
- Applications : Used as a fluorogenic label in organic biology due to its azide reactivity .
- Significance : Demonstrates that benzothiazole derivatives can be tailored for specific applications (e.g., imaging) through substituent modifications.
2-(4-(Prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole (8a)
- Structure : Benzoimidazole core with propargyloxy-phenyl and triazole-thiazole-acetamide substituents.
- Key Differences : Replaces benzothiazole with benzoimidazole and introduces triazole-thiazole-acetamide chains.
- Research Findings : Compounds like 9c (with a 4-bromophenyl-thiazole group) showed enhanced docking affinity in enzyme inhibition studies compared to simpler derivatives .
Morpholine-Containing Analogues
Ethyl 5-[2-(Difluoromethyl)-1H-1,3-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (13)
- Structure : Pyrazolo-pyrimidine core with morpholine and difluoromethyl-benzimidazole groups.
- Key Differences : Uses a pyrazolo-pyrimidine scaffold instead of benzothiazole. The morpholine group is directly attached without a pyrrolidine carbonyl.
- Applications : Intermediate in multi-step syntheses targeting kinase inhibitors .
Quinoline Derivatives with 2-(Morpholin-4-yl)ethyl Substituents (Compounds 16–18)
- Structure: Quinoline core with morpholine-ethyl substituents.
- Key Differences : Morpholine is linked via an ethyl chain rather than a carbonyl-pyrrolidine group.
- Research Findings: Compound 16 (Ki = 221 nM) exhibited 14-fold lower affinity for cannabinoid receptors than non-morpholine analogues, suggesting that morpholine positioning and substituent chemistry critically influence binding . The target compound’s pyrrolidine carbonyl may mitigate steric hindrance or enhance hydrogen bonding compared to the ethyl linker in 16–18.
Benzimidazole-Thiazole Hybrids
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a)
- Structure : Combines benzimidazole, triazole, thiazole, and acetamide subunits.
- Key Differences : Greater structural complexity with multiple heterocycles.
- Research Findings :
- Derivatives like 9c (4-bromophenyl-thiazole) demonstrated superior docking scores in molecular simulations, highlighting the importance of halogenated aryl groups in target engagement .
- The target compound’s simpler benzothiazole-morpholine design may offer synthetic accessibility while retaining bioactivity.
Comparative Data Table
Key Research Insights
Morpholine Substituent Impact : The morpholine-pyrrolidine carbonyl group in the target compound may offer superior binding compared to simpler morpholine-ethyl linkers, as seen in 16–18 .
Benzothiazole vs. Benzimidazole : While benzimidazole-triazole hybrids (e.g., 9a–e ) show high affinity, the target’s benzothiazole core with methoxy/methyl groups could balance hydrophobicity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
